

physicochemical properties of 4,4'-dichloro-2,2'-bipyridine

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Compound of Interest

Compound Name: **4,4'-Dichloro-2,2'-bipyridine**

Cat. No.: **B155489**

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An In-depth Technical Guide to the Physicochemical Properties of **4,4'-dichloro-2,2'-bipyridine**

Introduction

4,4'-Dichloro-2,2'-bipyridine is a heterocyclic organic compound with the chemical formula $C_{10}H_6Cl_2N_2$.^[1] Its structure consists of two pyridine rings linked at the 2 and 2' positions, with chlorine atoms substituted at the 4 and 4' positions. This substitution pattern endows the molecule with unique electronic and steric properties, making it a valuable building block in various fields of chemical research and development.^[2]

Primarily, **4,4'-dichloro-2,2'-bipyridine** serves as a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals.^{[2][3]} The chlorine atoms are effective leaving groups, allowing for further functionalization through nucleophilic substitution or cross-coupling reactions.^[2] This reactivity is leveraged by medicinal chemists to synthesize complex molecules with potential therapeutic applications and by materials scientists to develop novel luminescent materials, sensors, and catalysts.^[2] This guide provides a comprehensive overview of the core physicochemical properties of **4,4'-dichloro-2,2'-bipyridine**, detailed experimental protocols for their determination, and visual workflows to aid researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physicochemical properties of **4,4'-dichloro-2,2'-bipyridine** are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	$C_{10}H_6Cl_2N_2$	[1]
Molecular Weight	225.07 g/mol	[1] [4] [5]
Appearance	Off-white to tan powder/solid	
Melting Point	130 °C	[4]
Boiling Point	333.7 ± 37.0 °C (Predicted)	[4]
LogP (Octanol-Water Partition Coefficient)	3.45 / 2.12	[1] [6]
Water Solubility	Slightly soluble	
pKa (Predicted)	pK ₁ : 3.17, pK ₂ : 4.82 (for 4,4'-bipyridine)	

Note: Experimental pKa data for the dichlorinated derivative is not readily available. The provided values are for the parent compound, 4,4'-bipyridine, and serve as an estimate.

Experimental Protocols and Workflows

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are generalized from standard laboratory techniques.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

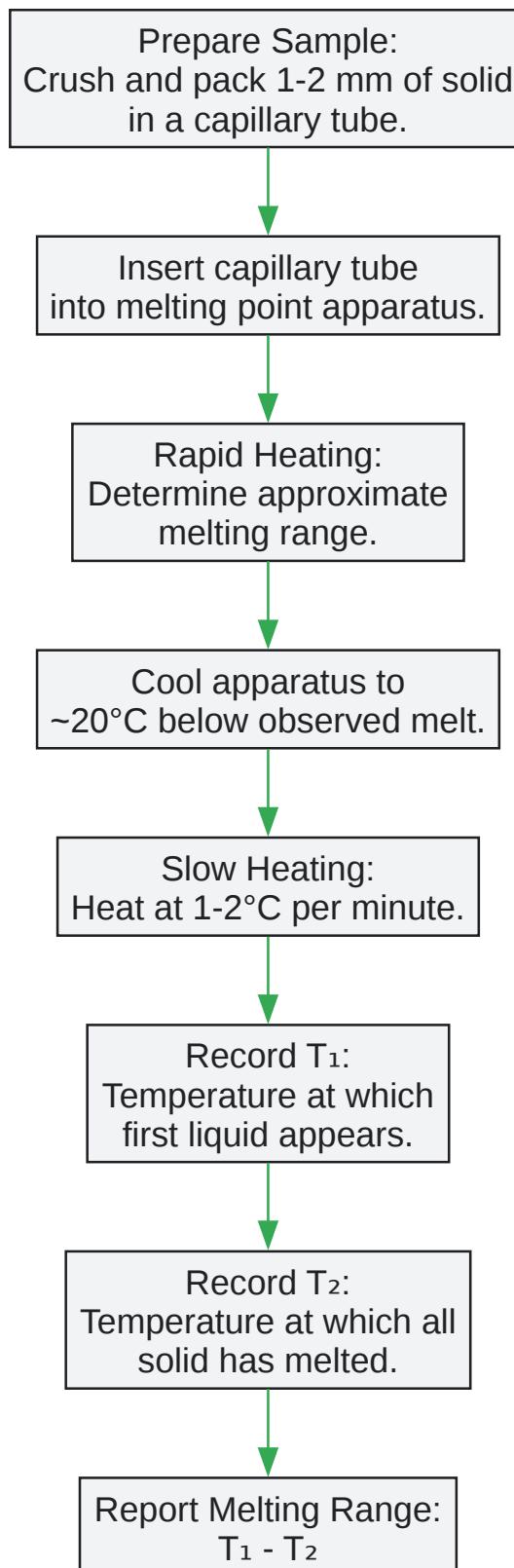
Experimental Protocol:

- Sample Preparation: A small amount of the dry, solid **4,4'-dichloro-2,2'-bipyridine** is finely crushed and packed into a capillary tube to a height of 1-2 mm.[\[7\]](#) The tube is tapped gently

to ensure dense packing.[8]

- Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).
- Heating: The sample is heated rapidly to obtain an approximate melting range. The apparatus is then cooled to at least 20°C below this range.[8] A second, more precise measurement is performed with a slow heating rate of approximately 1-2°C per minute.[8]
- Data Recording: The temperature at which the first liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded. The melting range is reported as $T_1 - T_2$.[9]

Workflow for Melting Point Determination:

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Workflow for determining the melting point of a solid compound.

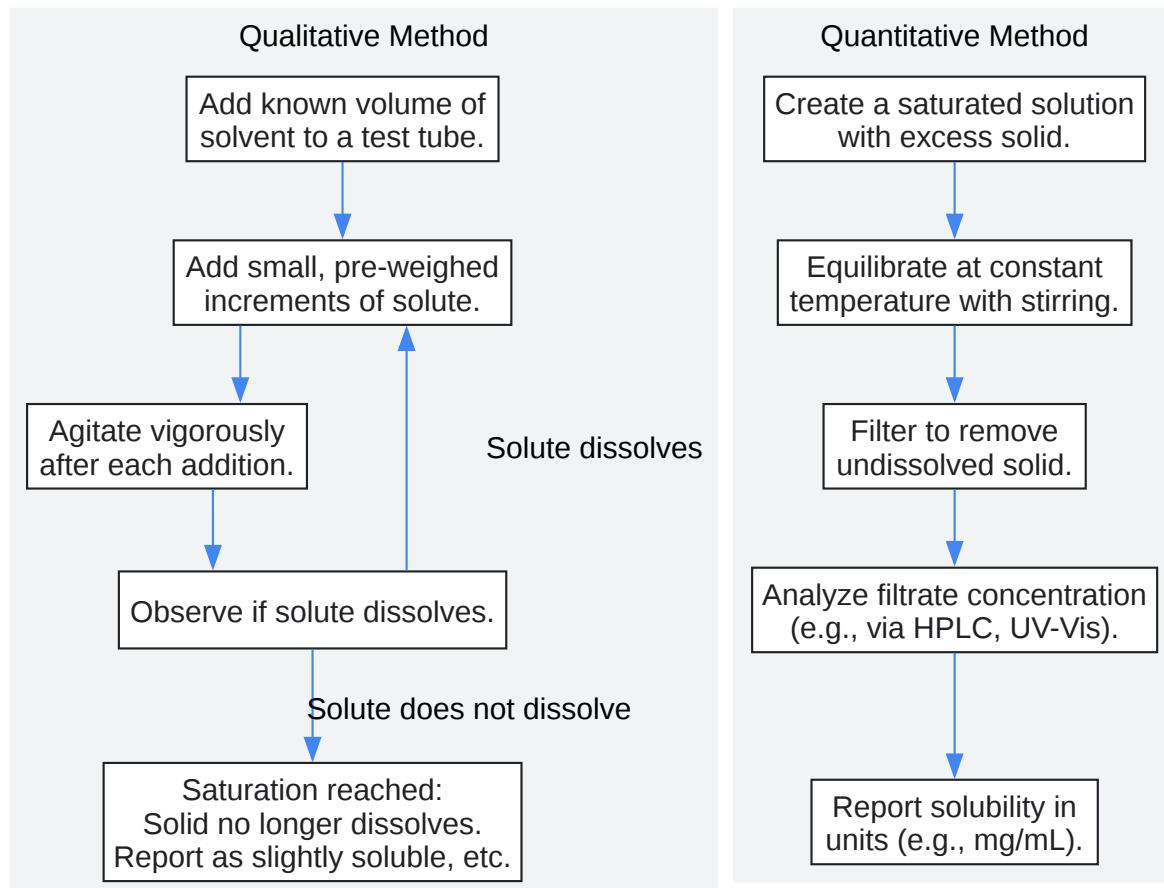
Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given solvent at a specific temperature.[10]

Experimental Protocol:

- Solvent Preparation: A known volume of the chosen solvent (e.g., water, ethanol, DMSO) is placed in a test tube or vial and allowed to equilibrate at a constant temperature.[10]
- Solute Addition: A pre-weighed amount of **4,4'-dichloro-2,2'-bipyridine** is added to the solvent in small increments.[11]
- Equilibration: After each addition, the mixture is vigorously agitated (e.g., shaken or stirred) until the solid is completely dissolved or until saturation is reached (i.e., solid material remains undissolved).[11][12]
- Observation: The point of saturation is carefully noted.
- Quantification (for quantitative analysis): If an exact solubility value is required, the saturated solution is filtered to remove excess solid. The concentration of the dissolved compound in the filtrate is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.[13]

Workflow for Solubility Determination:

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Workflows for qualitative and quantitative solubility determination.

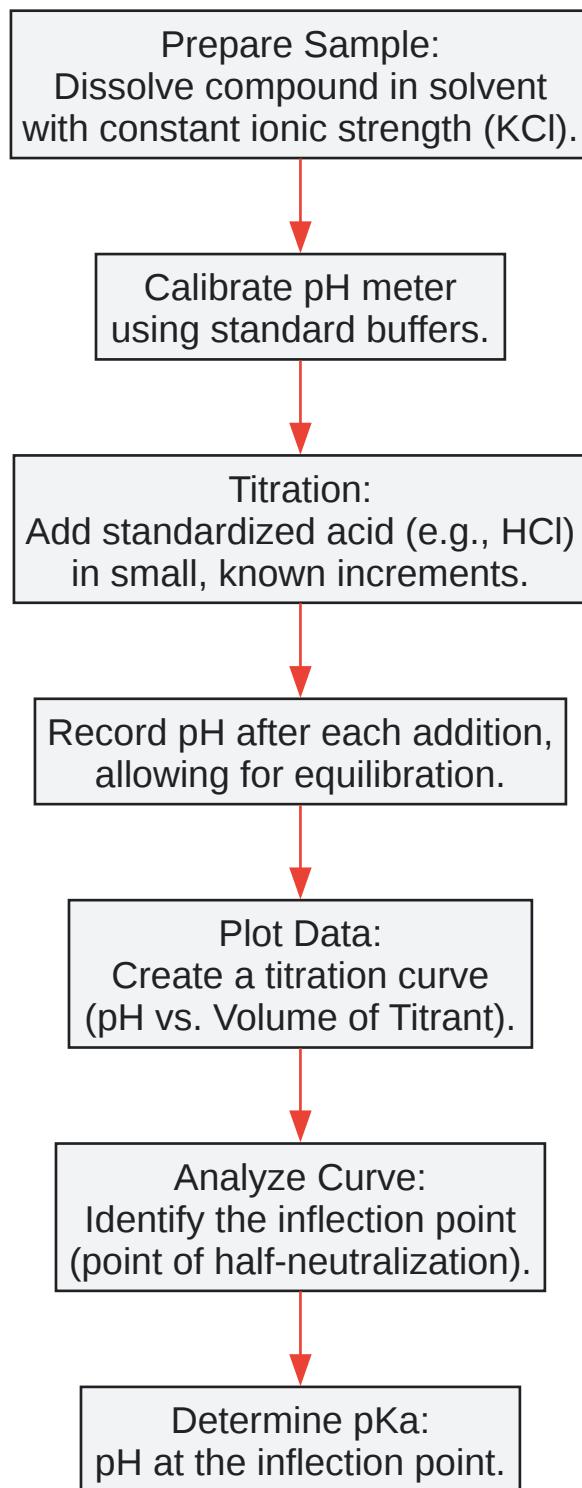
pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like a bipyridine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common and precise method for its determination.[14][15]

Experimental Protocol:

- Solution Preparation: A precise quantity of **4,4'-dichloro-2,2'-bipyridine** is dissolved in a suitable solvent (often a water-cosolvent mixture) to create a solution of known concentration (e.g., 1 mM).[16] The solution's ionic strength is kept constant using an inert salt like KCl.[16]
- Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[16]
- Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added to the sample solution in small, precise increments using a burette.[16]
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[16]
- Data Analysis: The collected data (pH vs. volume of titrant added) is plotted to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the point of half-neutralization.[15]

Workflow for pKa Determination via Potentiometric Titration:



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Workflow for pKa determination using potentiometric titration.

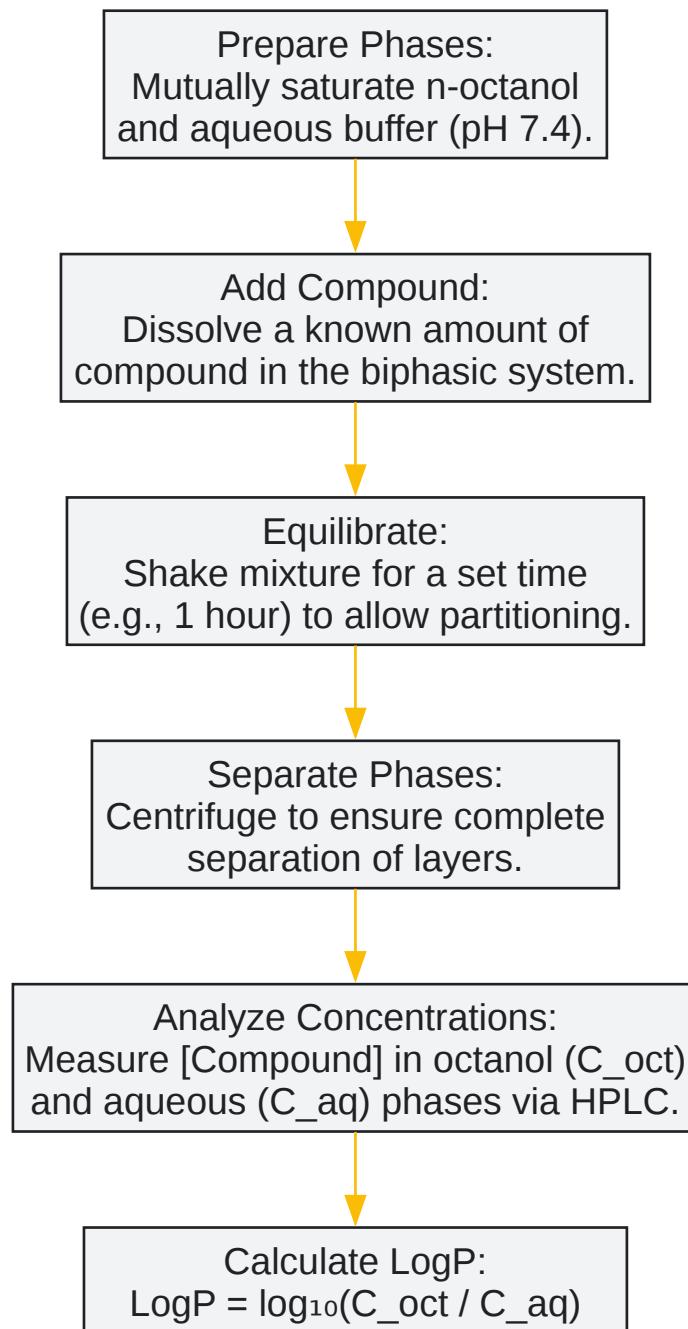
LogP Determination

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[17]

Experimental Protocol:

- Phase Preparation: Equal volumes of n-octanol and a buffer solution (typically PBS at pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases.[18] The mixture is then allowed to separate completely.
- Partitioning: A known amount of **4,4'-dichloro-2,2'-bipyridine** is dissolved in one of the phases (or added as a stock solution in a solvent like DMSO).[18] The mixture is then shaken for a set period (e.g., 1 hour) to allow the compound to partition between the octanol and aqueous layers.[18]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
- Concentration Analysis: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol (C_{oct}) and aqueous (C_{aq}) layers is measured using a suitable analytical method like HPLC-UV.[19]
- Calculation: The LogP value is calculated using the formula: LogP = $\log_{10}(C_{\text{oct}} / C_{\text{aq}})$.[20]

Workflow for LogP Determination via Shake-Flask Method:

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Workflow for LogP determination using the shake-flask method.

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